2,3-Diphenyl-1H-indole

Vue d'ensemble

Description

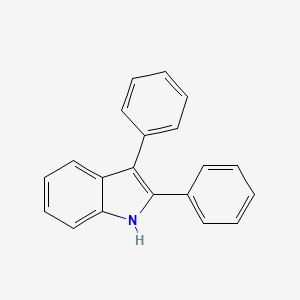

Le 2,3-diphényl-1H-indole est un composé organique appartenant à la classe des indoles, qui sont des composés organiques aromatiques hétérocycliques. Ce composé est caractérisé par la présence de deux groupes phényles liés au noyau indole aux positions 2 et 3.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 2,3-diphényl-1H-indole peut être réalisée par différentes méthodes. Une approche courante implique la cyclisation des 2,3-diphénylhydrazones. Cette réaction nécessite généralement l’utilisation de catalyseurs acides ou basiques et des températures élevées pour faciliter le processus de cyclisation . Une autre méthode implique l’utilisation de réactions de couplage croisé catalysées par le palladium, où le 2-bromo-1,3-diphénylindole est couplé à l’acide phénylboronique dans des conditions spécifiques .

Méthodes de production industrielle : La production industrielle du 2,3-diphényl-1H-indole peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le 2,3-diphényl-1H-indole subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et hydrogénation catalytique.

Substitution : Réactifs électrophiles tels que les halogènes, les agents nitrants et les agents sulfonants.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Formes réduites du composé indole.

Substitution : Dérivés d’indole substitués avec divers groupes fonctionnels.

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

2,3-Diphenyl-1H-indole derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain indole derivatives exhibit significant cytotoxic effects against breast cancer cells, with enhanced efficacy linked to specific substitutions on the indole ring .

Anti-cholinesterase Activity

The compound has also been studied for its anti-cholinesterase potential, making it a candidate for Alzheimer's disease treatment. Recent studies have synthesized and characterized several indole amines, including this compound derivatives, which showed effective inhibition of acetylcholinesterase activity. This inhibition is crucial for enhancing cholinergic transmission in neurodegenerative conditions .

COX-2 Inhibition

this compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Compounds derived from this structure exhibited COX-2 inhibitory activity in low micromolar ranges, suggesting their utility in developing anti-inflammatory drugs .

Material Science Applications

Organic Photovoltaics

In the realm of material science, this compound derivatives are being explored for their applications in organic photovoltaic devices. The indole framework contributes to the electronic properties necessary for effective light absorption and charge transport in solar cells. This application is particularly relevant as researchers seek to develop more efficient and cost-effective solar energy solutions .

Agricultural Applications

Fungicidal Activity

Research has indicated that this compound exhibits fungicidal properties, making it a candidate for agricultural applications as a plant growth regulator or fungicide. The efficacy of these compounds against various fungal pathogens suggests their potential use in crop protection strategies .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound across different research domains:

Case Study 1: Anticancer Efficacy

A study investigated the effects of various 2,3-diaryl substituted indoles on breast cancer cell lines. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to unmodified indoles. The study employed both in vitro assays and molecular docking simulations to elucidate the mechanisms behind the observed effects .

Case Study 2: Anti-cholinesterase Profiling

Another research focused on synthesizing novel indole derivatives with anti-cholinesterase activity. The findings highlighted that modifications at the 2 and 3 positions of the indole ring led to increased inhibition rates against acetylcholinesterase compared to standard drugs used in Alzheimer’s therapy .

Mécanisme D'action

Le mécanisme d’action du 2,3-diphényl-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à divers récepteurs et enzymes, modulant leur activité et conduisant à des effets biologiques spécifiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi des effets anticancéreux . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.

Composés similaires :

2,3-Diméthyl-1H-indole : Structure similaire mais avec des groupes méthyles au lieu de groupes phényles.

2-Phénylindole : Contient un seul groupe phényle en position 2.

3-Phénylindole : Contient un seul groupe phényle en position 3.

Unicité : Le 2,3-diphényl-1H-indole est unique en raison de la présence de deux groupes phényles, ce qui peut améliorer sa stabilité et son activité biologique par rapport aux autres dérivés de l’indole.

Comparaison Avec Des Composés Similaires

2,3-Dimethyl-1H-indole: Similar in structure but with methyl groups instead of phenyl groups.

2-Phenylindole: Contains only one phenyl group at the 2-position.

3-Phenylindole: Contains only one phenyl group at the 3-position.

Uniqueness: 2,3-Diphenyl-1H-indole is unique due to the presence of two phenyl groups, which can enhance its stability and biological activity compared to other indole derivatives.

Activité Biologique

2,3-Diphenyl-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves methods such as the Fischer indole synthesis or Vilsmeier-Haack formylation. The latter method has been shown to produce derivatives with enhanced biological properties. For instance, the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions yields various substituted indoles, including this compound derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed potent activity against multidrug-resistant strains, making them promising candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL | |

| 5-Bromo-2,3-diphenyl-1H-indole | Pseudomonas aeruginosa | 0.125 μg/mL |

Anticholinesterase Activity

In addition to its antibacterial properties, this compound has also been investigated for its anticholinesterase activity. This activity is crucial in developing treatments for neurodegenerative diseases like Alzheimer's. A study synthesized several indole derivatives and tested their ability to inhibit acetylcholinesterase (AChE), revealing that some compounds exhibited significant inhibition .

Table 2: Anticholinesterase Activity of Indole Derivatives

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 65% |

| 5-Bromo-2,3-diphenyl-1H-indole | 78% |

Case Study 1: Antimicrobial Resistance

A recent study highlighted the effectiveness of a synthesized derivative of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value significantly lower than traditional antibiotics. This finding underscores the potential of indole derivatives in combating antibiotic resistance .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of indole derivatives on neuronal cells exposed to oxidative stress. The study found that treatment with certain derivatives led to reduced cell death and improved cell viability compared to untreated controls. This suggests a potential role for these compounds in neuroprotection and as therapeutic agents for neurodegenerative conditions .

Propriétés

IUPAC Name |

2,3-diphenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGKJNGSQQORRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188241 | |

| Record name | 2,3-Diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-20-3 | |

| Record name | 2,3-Diphenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.